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Application Notes

UBX1325 (also known as foselutoclax) is an investigational small molecule inhibitor of B-cell
lymphoma-extra large (Bcl-xL), a member of the BCL-2 family of apoptosis-regulating proteins.
By selectively targeting Bcl-xL, UBX1325 induces apoptosis in senescent cells, which are
implicated in the pathogenesis of various age-related diseases. In ophthalmology, the
accumulation of senescent cells in the retina is believed to contribute to the pathology of
diabetic macular edema (DME) and neovascular (wet) age-related macular degeneration
(AMD). Clinical trials have been conducted to evaluate the safety and efficacy of UBX1325
administered via intravitreal (IVT) injection in patients with these conditions.

This document provides a summary of the dosage and administration protocols for UBX1325 in
its key clinical trials.

Signaling Pathway of UBX1325

UBX1325's mechanism of action is centered on the selective elimination of senescent cells.
These cells, which have entered a state of irreversible growth arrest, are dependent on pro-
survival pathways, including the one mediated by Bcl-xL. By inhibiting Bcl-xL, UBX1325
disrupts this survival mechanism, leading to the apoptotic death of senescent cells. This
targeted approach is hypothesized to reduce inflammation and vascular leakage associated
with retinal diseases.
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UBX1325 inhibits Bcl-xL, leading to apoptosis in senescent cells.

Quantitative Data Summary

The following tables summarize the dosages and administration schedules of UBX1325 in its
major clinical trials.

Table 1: UBX1325 Phase 1 Single Ascending Dose Study

Cohort UBX1325 Dosage Administration Patient Population

Single Intravitreal Advanced DME or wet
1 0.5ug .

Injection AMD

Single Intravitreal Advanced DME or wet
2 1.0 ug o

Injection AMD

Single Intravitreal Advanced DME or wet
3 5.0 ug .

Injection AMD

Single Intravitreal Advanced DME or wet
4 10.0 pg o

Injection AMD

Table 2: BEHOLD Phase 2a Study in DME (NCT04857996)

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b10861950?utm_src=pdf-body-img
https://www.benchchem.com/product/b10861950?utm_src=pdf-body
https://www.benchchem.com/product/b10861950?utm_src=pdf-body
https://www.benchchem.com/product/b10861950?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Treatment Arm Dosage Administration Schedule
Single intravitreal injection at
UBX1325 10 pg
Day 1
o Single sham procedure at Day
Control Sham Injection

1

Table 3: ASPIRE Phase 2b Study in DME (NCT06011798)

Treatment Arm

Dosage

Administration Schedule

UBX1325

10 ug

Intravitreal injections on Day 1,
Week 8, and Week 16.[1]

Active Comparator

2 mg Aflibercept

Intravitreal injections on Day 1,
Week 8, and Week 16.[1]

Note: All participants received
three "run-in" injections of 2
mg aflibercept approximately
four weeks apart prior to

randomization.[2]

Table 4: ENVISION Phase 2 Study in Wet AMD

(NCT05275205)

Treatment Arm

Dosage

Administration Schedule

UBX1325 Monotherapy

10 ug

Intravitreal injections on Day 1
and Week 4.[3]

Active Comparator

2 mg Aflibercept

Intravitreal injections every 8
weeks for a total of four

injections.[3]

Experimental Protocols
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The following are detailed methodologies for key experiments and procedures in the UBX1325

clinical trials.

Protocol 1: Intravitreal Injection of UBX1325

This protocol outlines the procedure for the intravitreal administration of UBX1325.

1. Preparation of UBX1325 for Injection:

UBX1325 is supplied as a solution for intravitreal injection.

Post-dilution, the solution should be held at room temperature for no more than 1 hour prior
to administration.[4]

Aseptic technique must be maintained throughout the preparation process.
. Patient Preparation:
Administer adequate anesthesia to the study eye.
Administer a broad-spectrum microbicide to the periocular skin, eyelid, and ocular surface.
Position the patient appropriately to ensure stability of the head and eye.
. Injection Procedure:
An eyelid speculum is placed to prevent blinking.

The injection site is identified in the pars plana, typically 3.5-4.0 mm posterior to the limbus,
avoiding the horizontal meridian and any visible vasculature.

A sterile needle is inserted into the vitreous cavity.
The full dose of UBX1325 is slowly injected.

The needle is withdrawn, and a sterile cotton swab is placed over the injection site to prevent
reflux.

. Post-Injection Monitoring:
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e Immediately following the injection, the patient's intraocular pressure (IOP) is monitored.

o Perfusion of the optic nerve head is assessed.

o Patients are instructed to report any signs of adverse events, such as eye pain, blurred
vision, or light sensitivity.

Prepare UBX1325 Solution
(Use within 1 hour)

.

Patient Preparation
(Anesthesia, Microbicide)

Intravitreal Injection
(Pars Plana)

Post-Injection Monitoring
(IOP, Optic Nerve Perfusion)

Click to download full resolution via product page

Workflow for the intravitreal administration of UBX1325.

Protocol 2: Sham Injection Procedure (as per BEHOLD
Study)
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The sham injection is designed to mask the patient to the treatment assignment.
1. Patient and Site Preparation:

o The preparation of the patient and the injection site is identical to that of the active treatment
group (see Protocol 1, steps 2 and 3).

2. Sham Administration:
o A syringe without a needle is used.

e The hub of the syringe is pressed against the conjunctiva at the intended injection site to
mimic the sensation of a real injection.[5]

» No substance is injected into the eye.
3. Post-Procedure:

» Post-procedure monitoring is conducted as with the active treatment group to maintain the
mask.[5]

Protocol 3: Aflibercept "Run-in" and Administration (as
per ASPIRE Study)

The ASPIRE study included a "run-in" period with aflibercept.
1. Aflibercept Run-in Phase:

» Prior to randomization, all eligible patients receive three intravitreal injections of 2 mg
aflibercept.[2]

e These injections are administered approximately four weeks apart.[2]

e The final run-in injection is given 4-6 weeks before Day 1 of the randomized treatment
period.[2]

2. Aflibercept Administration in the Active Comparator Arm:
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 Aflibercept is administered as a 2 mg intravitreal injection.

e The injection procedure follows the standard protocol for intravitreal injections, similar to that
described in Protocol 1.

Protocol 4: Key Inclusion and Exclusion Criteria

The following tables summarize the key eligibility criteria for the major UBX1325 clinical trials.

Table 5: BEHOLD Study (DME) - Key Eligibility Criteria (NCT04857996)[6][7]

Inclusion Criteria Exclusion Criteria

Concurrent eye disease that could compromise
Age = 18 years ) )
visual acuity

Ocular infection or inflammation within 4 weeks

Diagnosis of DME )
of screening

Received at least 2 anti-VEGF injections in the 6  History of vitreous hemorrhage in the study eye

months prior to Day 1 within 2 months of screening

Best Corrected Visual Acuity (BCVA) between
73 and 20 ETDRS letters

Center-involved DME with central subfield
thickness (CST) =300 um

Table 6: ASPIRE Study (DME) - Key Eligibility Criteria (NCT06011798)[8][9]
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Inclusion Criteria Exclusion Criteria

Concurrent eye disease that could compromise
Age = 18 years

visual acuity
Patients with nonproliferative diabetic Significant media opacities that could interfere
retinopathy and DME with assessments

Any uncontrolled medical condition that may
BCVA between 70 and 30 ETDRS letters o
prevent participation

Center-involved DME with CST between 325-
900 um

Table 7: ENVISION Study (Wet AMD) - Key Eligibility Criteria (NCT05275205)[10]

Inclusion Criteria Exclusion Criteria

Concurrent eye disease other than wet AMD
Age = 50 years ) ) ]
that could compromise visual acuity

Active choroidal neovascularization (CNV) Ocular infection or inflammation within 12 weeks

associated with AMD of screening

Subretinal hemorrhage with a bleeding area of
BCVA between 70 and 20 ETDRS letters ]
>4 disc areas

] ] ) ) History of vitreous hemorrhage in the study eye
Presence of intraretinal or subretinal fluid o .
within 2 months of screening

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://clinicaltrials.gov/study/NCT05275205
https://www.benchchem.com/product/b10861950?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. Foselutoclax for Diabetic Macular Edema - Info for Participants - Phase Phase 2 Clinical
Trial 2025 | Power | Power [withpower.com]

2. heplive.com [heplive.com]
3. ophthalmologytimes.com [ophthalmologytimes.com]
4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

5. Evaluation of Study Participant Masking of Intravitreal Injections in a Randomized Clinical
Trial - PMC [pmc.ncbi.nlm.nih.gov]

6. ClinicalTrials.gov [clinicaltrials.gov]

7. Safety, Tolerability and Evidence of Activity Study of UBX1325 in Patients With Diabetic
Macular Edema (BEHOLD) [ctv.veeva.com]

8. ClinicalTrials.gov [clinicaltrials.gov]

9. Assess the Efficacy and Safety of Repeat Intravitreal Injections of Foselutoclax (UBX1325)
in Patients With DME (ASPIRE) | Clinical Research Trial Listing [centerwatch.com]

10. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [UBX1325: Clinical Trial Dosage and Administration
Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861950#ubx1325-dosage-and-administration-in-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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